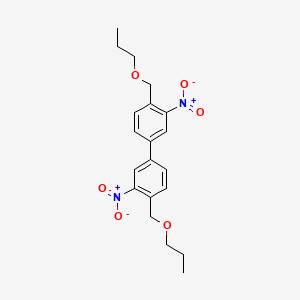

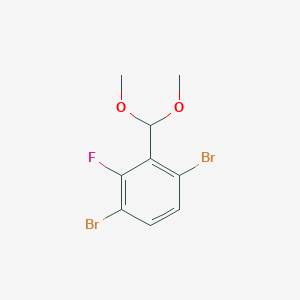

3,3'-Dinitro-4,4'-bis(propoxymethyl)-1,1'-biphenyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 3,3’-Dinitro-4,4’-bis(propoxymethyl)-1,1’-biphényle est un composé organique complexe caractérisé par la présence de groupes nitro et de substituants propoxymethyl sur un squelette biphénylique

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 3,3’-Dinitro-4,4’-bis(propoxymethyl)-1,1’-biphényle implique généralement la nitration d'un précurseur biphénylique suivie de l'introduction de groupes propoxymethyl. Le processus de nitration peut être effectué en utilisant un mélange d'acide nitrique concentré et d'acide sulfurique sous des conditions de température contrôlées pour assurer l'introduction sélective de groupes nitro aux positions souhaitées sur le cycle biphénylique.

Méthodes de production industrielle

Dans un contexte industriel, la production du 3,3’-Dinitro-4,4’-bis(propoxymethyl)-1,1’-biphényle peut impliquer des réacteurs de nitration à grande échelle équipés de systèmes de contrôle de la température pour maintenir les conditions de réaction. L'introduction subséquente de groupes propoxymethyl peut être réalisée par des réactions d'alkylation utilisant des agents d'alkylation appropriés dans des conditions optimisées pour maximiser le rendement et la pureté.

Analyse Des Réactions Chimiques

Types de réactions

Le 3,3’-Dinitro-4,4’-bis(propoxymethyl)-1,1’-biphényle subit diverses réactions chimiques, notamment :

Oxydation : Les groupes nitro peuvent être oxydés davantage pour former des dérivés nitroso ou d'autres dérivés à un état d'oxydation plus élevé.

Réduction : Les groupes nitro peuvent être réduits en amines en utilisant des agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur ou d'hydrures métalliques.

Substitution : Les groupes propoxymethyl peuvent participer à des réactions de substitution nucléophile, où ils peuvent être remplacés par d'autres nucléophiles.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou l'hydrogénation catalytique en utilisant du palladium sur carbone (Pd/C) sont fréquemment utilisés.

Substitution : Des nucléophiles tels que les halogénures, les thiols ou les amines peuvent être utilisés dans des conditions basiques ou acides pour faciliter les réactions de substitution.

Principaux produits formés

Oxydation : Formation de dérivés nitroso ou d'autres produits oxydés.

Réduction : Formation de dérivés aminés.

Substitution : Formation de dérivés biphényliques substitués avec divers groupes fonctionnels remplaçant les groupes propoxymethyl.

Applications De Recherche Scientifique

Le 3,3’-Dinitro-4,4’-bis(propoxymethyl)-1,1’-biphényle a plusieurs applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques et de polymères plus complexes.

Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.

Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments et en tant qu'agent pharmacologique.

Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés possédant des propriétés spécifiques.

Mécanisme d'action

Le mécanisme d'action du 3,3’-Dinitro-4,4’-bis(propoxymethyl)-1,1’-biphényle implique son interaction avec des cibles moléculaires par le biais de ses groupes nitro et propoxymethyl. Ces interactions peuvent entraîner divers effets biochimiques et physiologiques, selon l'application spécifique. Les groupes nitro peuvent participer à des réactions redox, tandis que les groupes propoxymethyl peuvent influencer la solubilité et la réactivité du composé.

Mécanisme D'action

The mechanism of action of 3,3’-Dinitro-4,4’-bis(propoxymethyl)-1,1’-biphenyl involves its interaction with molecular targets through its nitro and propoxymethyl groups. These interactions can lead to various biochemical and physiological effects, depending on the specific application. The nitro groups can participate in redox reactions, while the propoxymethyl groups can influence the compound’s solubility and reactivity.

Comparaison Avec Des Composés Similaires

Composés similaires

3,3’-Dinitro-4,4’-bis(diméthylamino)benzophénone : Un autre dérivé biphénylique substitué par des nitro avec des substituants différents.

3,3’-Dinitro-4,4’-bis(2,4-dinitrophénoxy)biphényle : Un composé avec des groupes nitro supplémentaires et des substituants phénoxy.

3,3’-Dinitro-4,4’-bis(4-hydroxyphénylazo)biphényle : Un dérivé biphénylique avec des groupes hydroxyphénylazo.

Unicité

Le 3,3’-Dinitro-4,4’-bis(propoxymethyl)-1,1’-biphényle est unique en raison de la présence de groupes propoxymethyl, qui peuvent influencer de manière significative ses propriétés chimiques et ses applications potentielles. La combinaison de groupes nitro et propoxymethyl fournit un ensemble distinct de caractéristiques de réactivité et de solubilité qui le différencie des autres composés similaires.

Propriétés

Numéro CAS |

827340-49-8 |

|---|---|

Formule moléculaire |

C20H24N2O6 |

Poids moléculaire |

388.4 g/mol |

Nom IUPAC |

2-nitro-4-[3-nitro-4-(propoxymethyl)phenyl]-1-(propoxymethyl)benzene |

InChI |

InChI=1S/C20H24N2O6/c1-3-9-27-13-17-7-5-15(11-19(17)21(23)24)16-6-8-18(14-28-10-4-2)20(12-16)22(25)26/h5-8,11-12H,3-4,9-10,13-14H2,1-2H3 |

Clé InChI |

IRPTWVCAQNTGOF-UHFFFAOYSA-N |

SMILES canonique |

CCCOCC1=C(C=C(C=C1)C2=CC(=C(C=C2)COCCC)[N+](=O)[O-])[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzenamine, 4-methoxy-N-[[4-(trifluoromethyl)phenyl]methylene]-](/img/structure/B12541832.png)

![4-[2-(Dimethylamino)ethyl]morpholin-3-one](/img/structure/B12541843.png)

![4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-[2-(4-hydroxyphenyl)ethenyl]-](/img/structure/B12541846.png)

![6-[2-(4-Bromophenyl)hydrazinylidene]-3-(dipropylamino)cyclohexa-2,4-dien-1-one](/img/structure/B12541854.png)

![N-[5-(Phenylselanyl)pentyl]benzamide](/img/structure/B12541861.png)

![N-Cyclopropyl-3-[2-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B12541875.png)

![Benzoic acid, 3-[3-[4-(1-methylethoxy)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12541889.png)

![4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane](/img/structure/B12541905.png)